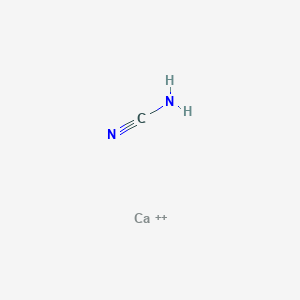

![molecular formula C20H16N4O6S B094326 苯甲酸,2-[[[(2-羟基-5-磺基苯基)偶氮]苯亚甲基]肼基]- CAS No. 135-52-4](/img/structure/B94326.png)

苯甲酸,2-[[[(2-羟基-5-磺基苯基)偶氮]苯亚甲基]肼基]-

描述

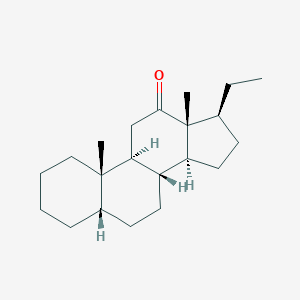

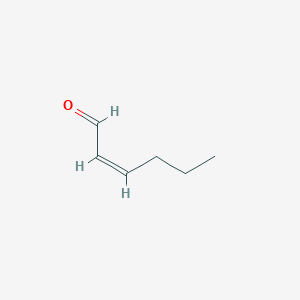

The compound "Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-" is a complex molecule that features an azo bond, a hydrazino group, and a benzoic acid moiety. This compound is part of a class of azo-benzoic acids that have been studied for various applications, including their electrochemical properties, synthesis, and potential use in dyeing processes and antibacterial applications .

Synthesis Analysis

The synthesis of related azo-benzoic acid derivatives often involves the coupling of diazonium salts with phenolic compounds, followed by subsequent reactions to introduce additional functional groups or to form metal complexes. For instance, the synthesis of formazan dyes, which are structurally related to the compound , has been achieved in aqueous systems without the use of buffers, leading to cost-effective production and improved fastness properties on leather . The synthesis of azo-benzoic acids themselves has been characterized using various spectroscopic techniques, confirming the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structures of azo-benzoic acid derivatives have been elucidated using a combination of spectroscopic techniques, including UV-VIS, IR, NMR, and in some cases, single-crystal X-ray diffraction. These studies have revealed insights into the acid-base dissociation and azo-hydrazone tautomerism that occur in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the crystal structure of related compounds has been determined, showing intermolecular hydrogen bonds and pi-pi interactions that stabilize the crystal structures .

Chemical Reactions Analysis

The electrochemical behavior of azo-benzoic acids has been studied, revealing that the position of the sulfo substituent relative to the azo bridge and the pH of the solution significantly impact their electrochemical reduction. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism that ultimately leads to the formation of amino salicylic acid and sulfanilic acid . Furthermore, metal complexes of azo-benzoic acid derivatives have been synthesized, which exhibit a range of colors and demonstrate antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-benzoic acid derivatives are influenced by their molecular structure. The presence of the azo bond and the ability to form tautomers affect their absorption spectra and solubility. The interaction of these compounds with surfactants like cetyl trimethyl ammonium bromide has been studied, indicating complex formation and changes in absorption characteristics . Additionally, the acid-catalyzed hydrolysis of related sulfoxides has been investigated, showing that the reaction follows pseudo-first-order kinetics without concomitant racemization .

科学研究应用

抗氧化能力检测

ABTS/PP 脱色测定法突出了某些化合物(包括苯甲酸衍生物)在测量抗氧化能力中的作用。该方法涉及 ABTS 自由基阳离子,对于评估物质的抗氧化潜力至关重要,表明苯甲酸衍生物在旨在了解抗氧化机制的科学研究中的更广泛相关性。在这些测定中阐明的反应途径可以形成偶联加合物或在不偶联的情况下进行氧化,展示了某些抗氧化剂反应的特异性及其在食品科学和生物化学中的潜在影响 (Ilyasov et al., 2020).

药代动力学分析

在药代动力学研究中,苯甲酸作为模型来了解包括大鼠、豚鼠和人在内的不同物种的代谢和剂量学变化。通过采用基于生理的药代动力学 (PBPK) 模型,研究人员可以预测苯甲酸的肝脏代谢及其代谢物,从而深入了解含苯甲酸产品在食品和药物中的安全性和有效性 (Hoffman & Hanneman, 2017).

微生物代谢物特性

苯甲酸及其衍生物已被确定为与败血症相关的关键微生物代谢物。这些化合物表现出生物调节活性,影响细菌和真核细胞。了解这些微生物代谢物的诊断、致病和治疗潜力为治疗败血症和管理微生物耐药性开辟了新途径,突出了微生物组与人类健康之间的复杂关系 (Beloborodova et al., 2013).

植物源生物活性

对包括苯甲酸在内的天然羧酸的研究强调了它们显着的抗氧化、抗菌和细胞毒活性。这些化合物的结构相关生物活性为药物发现和开发奠定了基础,特别是在识别具有潜在健康益处的新天然产物方面 (Godlewska-Żyłkiewicz et al., 2020).

肠道功能调节

苯甲酸作为一种抗菌和抗真菌防腐剂的作用延伸到其改善肠道功能的潜力。研究表明,适当水平的苯甲酸可以增强肠道的消化、吸收和屏障功能,表明其在通过饮食干预促进生长和健康的效用 (Mao et al., 2019).

安全和危害

属性

IUPAC Name |

2-[[N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQUYBAASOSGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple solid; [Merck Index] | |

| Record name | Zincon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]- | |

CAS RN |

135-52-4 | |

| Record name | Benzoic acid, 2-[2-[[2-(2-hydroxy-5-sulfophenyl)diazenyl]phenylmethylene]hydrazinyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[1-(2-hydroxy-5-sulphophenyl)-3-phenyl-5-formazano]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

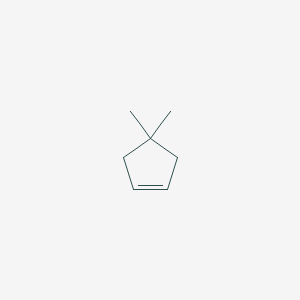

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)